(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483643
InChI: InChI=1S/C10H8F4N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2/t8-/m0/s1
SMILES:
Molecular Formula: C10H8F4N2O
Molecular Weight: 248.18 g/mol

(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile

CAS No.:

Cat. No.: VC17483643

Molecular Formula: C10H8F4N2O

Molecular Weight: 248.18 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile -

Specification

Molecular Formula C10H8F4N2O
Molecular Weight 248.18 g/mol
IUPAC Name (3S)-3-amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile
Standard InChI InChI=1S/C10H8F4N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2/t8-/m0/s1
Standard InChI Key HVMXEECLIKVRKE-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@H](CC#N)N)F)OC(F)(F)F
Canonical SMILES C1=CC(=C(C=C1C(CC#N)N)F)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile (CAS: 1213850-50-0 , alternatively reported as 1272732-65-6) has the molecular formula C₁₀H₈F₄N₂O and a molecular weight of 248.18 g/mol . The compound features a chiral center at the third carbon of the propanenitrile backbone, conferring stereochemical specificity critical for biological interactions. Key structural elements include:

  • 3-Fluoro-4-(trifluoromethoxy)phenyl group: Enhances lipophilicity and electron-withdrawing effects.

  • β-Amino nitrile moiety: Facilitates nucleophilic reactions and serves as a precursor for amides or carboxylic acids.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈F₄N₂O
Molecular Weight248.18 g/mol
CAS Number1213850-50-0 (primary)
1272732-65-6 (discrepancy)
MDL NumberMFCD11510643
SMILESC1=CC(=C(C=C1C@HN)F)OC(F)(F)F

The discrepancy in CAS numbers may arise from regional registration variances or typographical errors in databases. The stereochemistry is confirmed via the Isomeric SMILES notation, which specifies the (S)-configuration at the chiral center.

Synthesis and Manufacturing

The synthesis of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile involves multi-step organic reactions, typically starting with fluorinated aromatic precursors. While detailed proprietary protocols are scarce, general approaches include:

Key Synthetic Routes

  • Aldehyde-Amine Condensation: Reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with a chiral amine source, followed by cyanidation.

  • Asymmetric Catalysis: Enantioselective synthesis using chiral catalysts to ensure the (S)-configuration.

Industrial Production

Industrial-scale manufacturing employs continuous flow reactors to optimize yield and purity. Post-synthesis purification involves techniques such as crystallization and column chromatography.

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield
1Aldehyde-amine condensationNH₃, HCN, ethanol, 25°C65%
2Stereochemical resolutionChiral resolving agents85%
3CyanidationKCN, DMF, 80°C78%

Chemical Reactivity and Stability

The compound’s reactivity is governed by its electron-deficient aromatic ring and functional groups:

Nucleophilic Reactions

  • Nitrile Group: Undergoes hydrolysis to form carboxylic acids or amides under acidic/basic conditions.

  • Amino Group: Participates in Schiff base formation or alkylation reactions.

Electrophilic Substitution

The trifluoromethoxy group directs electrophilic attacks to the meta and para positions, though steric hindrance from fluorine limits reactivity.

Stability Profile

  • Thermal Stability: Decomposes above 200°C.

  • Hydrolytic Sensitivity: Stable in anhydrous environments but prone to hydrolysis in aqueous acidic/basic conditions.

SupplierLocationAdvantage
LABTER PHARMATECH (BEIJING)ChinaHigh purity (≥98%)
Hebei Boxin BiotechnologyChinaBulk production capacity

Both suppliers provide the compound at research-grade quality, with prices ranging from $250–$500/g .

Challenges and Future Research Directions

  • Stereochemical Purity: Scalable enantioselective synthesis remains a challenge.

  • Biological Profiling: In vivo toxicity and pharmacokinetic studies are needed.

  • Industrial Optimization: Cost-effective production methods require development.

Future research should prioritize structure-activity relationship (SAR) studies to refine therapeutic potential and mitigate off-target effects.

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